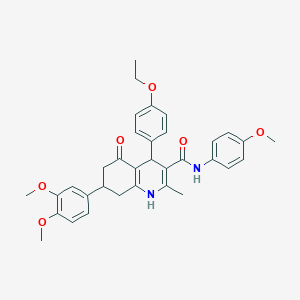![molecular formula C22H20ClN3O2S B11439664 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439664.png)
3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a sulfur source under controlled conditions.
Introduction of the Chlorophenyl and Ethoxyphenyl Groups: The chlorophenyl and ethoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of specific catalysts and solvents to ensure high yields and selectivity.
Formation of the Carbonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or copper, along with appropriate solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the functional groups introduced
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a potential lead compound for the development of new drugs. Its structural features suggest that it could interact with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione
- 5-(4-chlorophenyl)-4-[(5-phenyl-2H-tetraazol-2-yl)acetyl]-3,4-dihydro-2H-1,3,4-thiadiazine-2-thione
- 3-methyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20ClN3O2S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O2S/c1-2-28-18-8-6-15(7-9-18)19-11-21(27)26-13-25(14-29-22(26)20(19)12-24)17-5-3-4-16(23)10-17/h3-10,19H,2,11,13-14H2,1H3 |
InChI Key |
MFVFLUIYQBFDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11439586.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11439589.png)

![3,4,5-trimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11439594.png)
![3-cyclohexyl-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439602.png)

![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11439610.png)
![N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11439611.png)
![7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B11439622.png)
![Methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-carbothioyl}amino)thiophene-2-carboxylate](/img/structure/B11439625.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11439641.png)
![5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B11439660.png)
![7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439661.png)
![2-[4-(dimethylamino)phenyl]-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439665.png)
